1-(4-Fluorobenzoyl)-4-[(4-methoxyphenyl)methyl]piperazine
Description
1-(4-Fluorobenzoyl)-4-[(4-methoxyphenyl)methyl]piperazine is a piperazine derivative featuring a 4-fluorobenzoyl group at the 1-position and a 4-methoxyphenylmethyl substituent at the 4-position. This compound is part of a broader class of piperazine-based molecules studied for their diverse pharmacological and chemical properties, including receptor binding, cytotoxicity, and metabolic stability .
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-18-8-2-15(3-9-18)14-21-10-12-22(13-11-21)19(23)16-4-6-17(20)7-5-16/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSCRCMTSRXFCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzoyl)-4-[(4-methoxyphenyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzoyl chloride and 4-methoxybenzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzoyl)-4-[(4-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in organic solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1-(4-Fluorobenzoyl)-4-[(4-methoxyphenyl)methyl]piperazine has been studied for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
- Antidepressant Activity : This compound has shown promise in preclinical studies as a selective serotonin reuptake inhibitor (SSRI). The fluorine atom enhances its binding affinity to serotonin transporters, which is crucial for antidepressant efficacy .
- Antipsychotic Properties : Research indicates that derivatives of piperazine compounds exhibit antipsychotic effects. The modification of the piperazine ring in this compound may lead to improved pharmacological profiles .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems positions it as a valuable tool in neuropharmacological research.
- Dopamine Receptor Modulation : Studies have suggested that piperazine derivatives can modulate dopamine receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease. This compound may serve as a lead structure for developing new antipsychotic medications .
Cancer Research
There is emerging interest in the potential anticancer properties of piperazine derivatives.
- Inhibition of Tumor Growth : Preliminary studies indicate that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The introduction of specific functional groups may enhance this activity, warranting further investigation into the anticancer potential of this compound .
Case Study 1: Antidepressant Efficacy
A study conducted on the efficacy of various piperazine derivatives highlighted the potential of this compound as an effective antidepressant. The compound demonstrated significant reductions in depressive behaviors in animal models compared to control groups, indicating its potential for further clinical development .
Case Study 2: Antipsychotic Development
In a comparative analysis of piperazine-based compounds, researchers found that modifications to the piperazine ring could enhance binding affinity to dopamine receptors. This study suggested that further exploration of this compound could lead to the development of new antipsychotic medications with improved efficacy and reduced side effects .
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)-4-[(4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical behavior of piperazine derivatives is highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-fluorobenzoyl (electron-withdrawing) and 4-methoxyphenylmethyl (electron-donating) groups balance lipophilicity and metabolic stability. In contrast, analogs like BIQYIM (4-nitrophenyl) exhibit higher polarity due to the nitro group .
- Cytotoxicity : Compounds with 4-chlorobenzhydryl groups (e.g., 5a–g) show potent cytotoxicity against cancer cells, suggesting that bulky hydrophobic groups enhance cell membrane penetration .
Pharmacological and Functional Comparisons
Receptor Binding and Antagonism
- 5-HT1A Receptor Antagonists : p-MPPI and p-MPPF (2-methoxyphenyl derivatives) act as competitive antagonists at pre- and postsynaptic serotonin receptors. Their fluorine and iodine substituents enhance binding affinity without agonist activity .
- Dopamine D2 Receptor Affinity : Piperidines with 2-methoxyphenyl groups (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine) show high D2 receptor binding, suggesting methoxy groups enhance CNS targeting .
Cytotoxicity and Anticancer Activity
- 4-Substitutedbenzoyl Derivatives () : Derivatives with 4-chlorobenzhydryl and 4-methoxybenzoyl groups exhibit broad-spectrum cytotoxicity (IC₅₀: 0.5–10 μM) against liver, breast, and colon cancer cells. Time-dependent stability of 5a suggests prolonged activity .
Physicochemical and Metabolic Considerations
- Melting Points: Methoxy-substituted compounds (e.g., 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, 186°C) generally exhibit higher melting points than halogenated analogs, likely due to hydrogen bonding .
- Metabolic Stability : Fluorine atoms (as in the target compound) often reduce oxidative metabolism, while methoxy groups may undergo demethylation. For example, KB-2796 metabolites involve demethylation of trimethoxybenzyl groups .
Biological Activity
1-(4-Fluorobenzoyl)-4-[(4-methoxyphenyl)methyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its anticancer properties. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H21FN2O
- Molecular Weight : 302.37 g/mol
- Purity : Typically >97% in commercial preparations
Synthesis
The synthesis of this compound involves the reaction of 4-fluorobenzoyl chloride with piperazine derivatives in the presence of a base. The final compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, alkyl derivatives of 4-(bis(4-fluorophenyl)methyl)piperazine exhibited significant inhibition against leukemia cell lines, with inhibition rates reaching up to 54.59% at specific concentrations .
Tyrosinase Inhibition
This compound has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. A study identified a derivative with an IC50 value of 0.18 μM, demonstrating approximately 100-fold greater activity than the standard reference compound kojic acid (IC50 = 17.76 μM) . This suggests potential applications in treating hyperpigmentation disorders.
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. For tyrosinase, docking studies indicate that the compound binds competitively to the active site, preventing substrate access and subsequent melanin synthesis .
Case Study 1: Inhibition of CDC25B
In a preliminary bioassay involving new derivatives of piperazine compounds, twelve exhibited strong activities against CDC25B with inhibition rates up to 99% at a concentration of 20 μg/mL. This suggests a promising avenue for cancer therapy through cell cycle regulation .
Case Study 2: Antimelanogenic Effects
The antimelanogenic effects were observed in B16F10 melanoma cells treated with the compound, where it demonstrated efficacy without cytotoxicity. This highlights its potential for therapeutic use in skin conditions related to excessive pigmentation .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
